

# FRET Probe Design Using Sulfo DBCO-UBQ-2: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sulfo DBCO-UBQ-2

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## Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activities in real-time. The design of effective FRET probes is crucial for the successful application of this technology. **Sulfo DBCO-UBQ-2** is a versatile reagent that combines a highly efficient dark quencher (UBQ-2) with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, all in a water-soluble format. This application note provides detailed protocols and guidelines for the design and implementation of FRET probes using **Sulfo DBCO-UBQ-2** for studying various biological processes.

UBQ-2 is a dark quencher with a broad absorption spectrum in the 560-670 nm range, making it an ideal acceptor for a variety of orange to far-red emitting fluorophores.[1][2][3][4] The DBCO moiety allows for a stable covalent linkage to azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is bioorthogonal and can be performed under mild, aqueous conditions.[1][3] The sulfonate group confers enhanced

water solubility to the molecule, simplifying conjugation procedures and preventing aggregation of the labeled biomolecules.[1]

## Key Features of Sulfo DBCO-UBQ-2

- **Efficient Quenching:** UBQ-2 provides excellent quenching of a wide range of fluorophores, leading to low background and high signal-to-noise ratios.[1][2][3][4]
- **Bioorthogonal Conjugation:** The DBCO group enables specific and efficient copper-free click chemistry for straightforward probe synthesis.[1]
- **Water-Soluble:** The sulfo group enhances solubility in aqueous buffers, simplifying experimental procedures.[1]
- **Versatile Applications:** Suitable for creating FRET probes to study proteases, kinases, and other biological interactions.

## Data Presentation

### Physical and Chemical Properties of Sulfo DBCO-UBQ-2

Property	Value	Reference
Molecular Formula	C <sub>46</sub> H <sub>44</sub> N <sub>9</sub> O <sub>10</sub> S	[1]
Molecular Weight	915 g/mol	[1]
Quenching Range	560 - 670 nm	[1][4]
Purity	>95%	[1]
Storage	-20°C	[1]
Solubility	Water, DMSO, DMF	
Extinction Coefficient (UBQ-2 NHS Ester)	38,000 cm <sup>-1</sup> M <sup>-1</sup> at 580 nm	[4]

## Recommended FRET Donor Dyes for UBQ-2

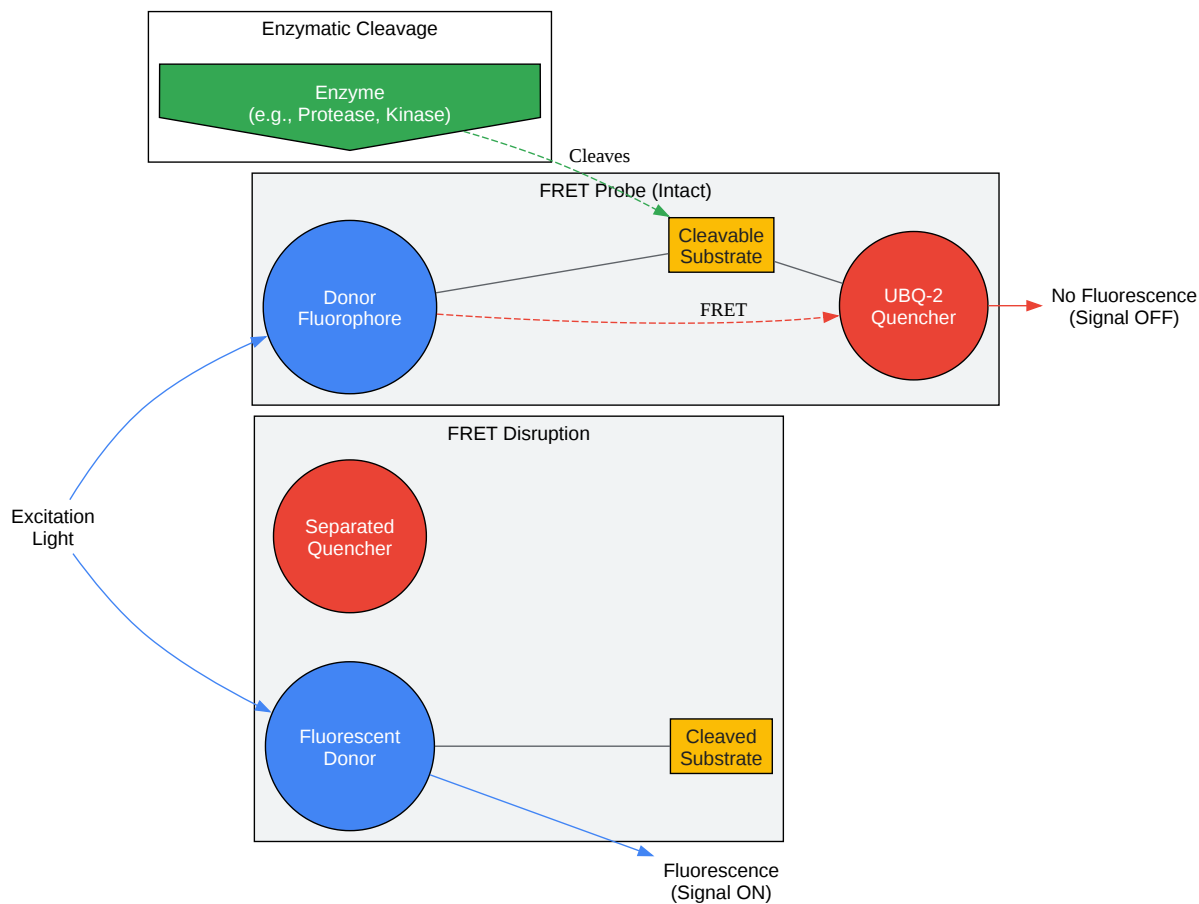
The selection of an appropriate donor fluorophore is critical for designing an efficient FRET probe. The emission spectrum of the donor must have significant overlap with the absorption spectrum of the UBQ-2 quencher. Below is a table of recommended donor dyes and their spectral properties.

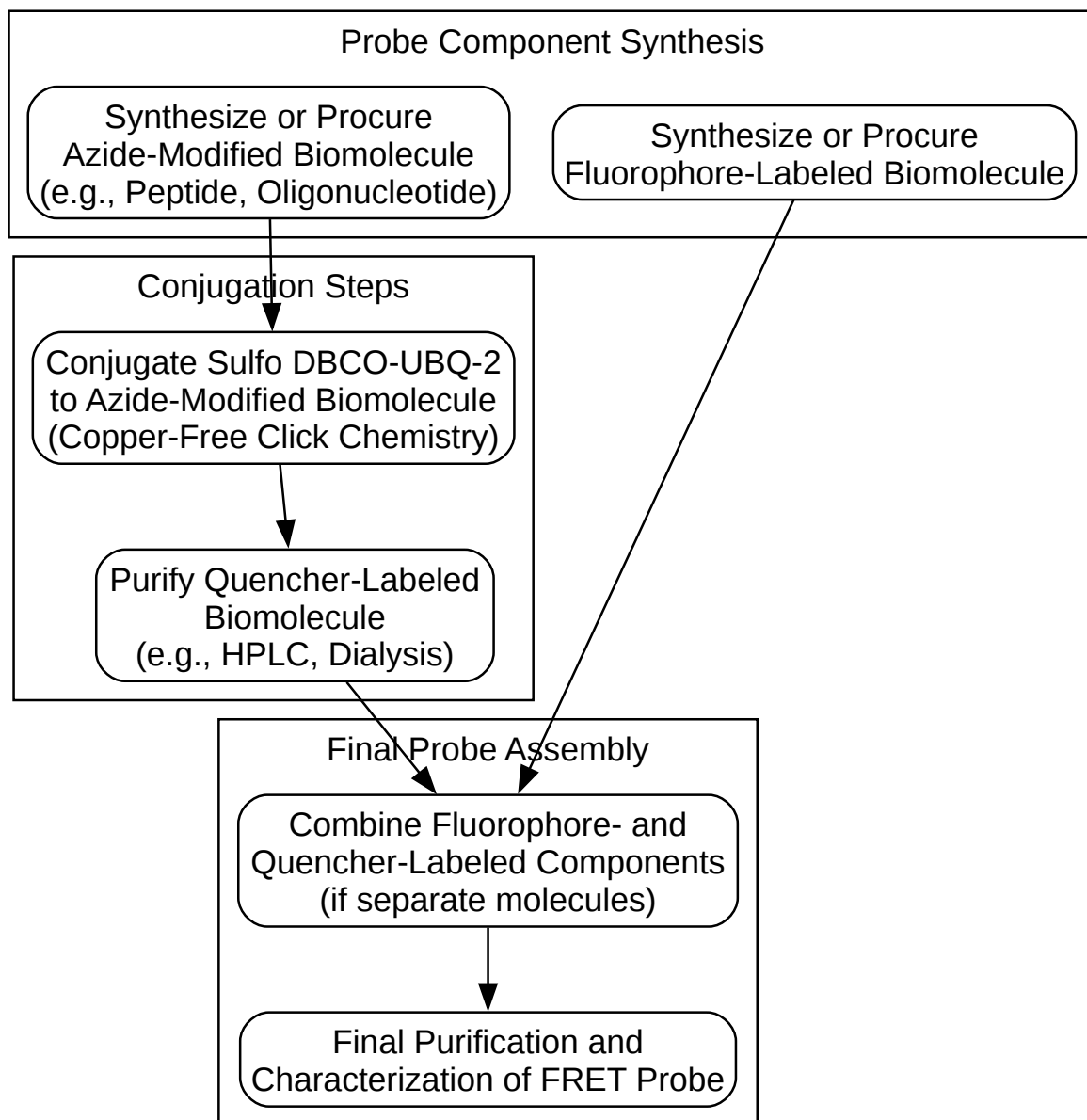
Donor Fluorophore	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (QY)
Cy3	554	568	0.15
Alexa Fluor 546	556	573	0.79
Alexa Fluor 555	555	565	0.10
ROX (Rhodamine X)	575	605	~0.8
Texas Red-X	595	615	0.55
Alexa Fluor 594	590	617	0.66
Alexa Fluor 633	632	647	0.57
Cy5	649	670	0.27
Alexa Fluor 647	650	668	0.33

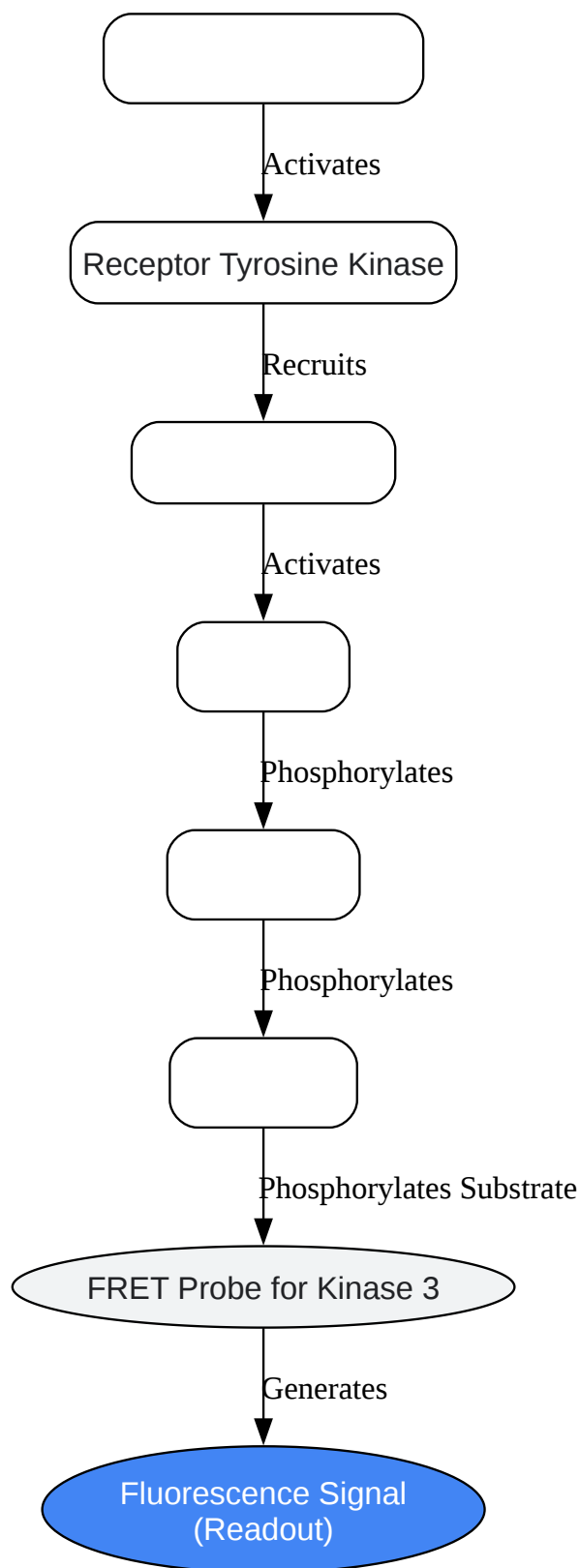
Note: Quantum yields can vary depending on the conjugation partner and local environment.

## Mandatory Visualizations

### FRET Mechanism with Sulfo DBCO-UBQ-2







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## References

- [1. Sulfo DBCO-UBQ-2 | BroadPharm \[broadpharm.com\]](#)
- [2. Fluorescence quantum yields \(QY\) and lifetimes \( \$\tau\$ \) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG \[thermofisher.com\]](#)
- [3. DBCO | BroadPharm \[broadpharm.com\]](#)
- [4. vectorlabs.com \[vectorlabs.com\]](#)
- To cite this document: BenchChem. [FRET Probe Design Using Sulfo DBCO-UBQ-2: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15551610/docs#fret-probe-design-using-sulfo-dbcou-bq-2-application-notes-and-protocols\]](https://www.benchchem.com/product/b15551610/docs#fret-probe-design-using-sulfo-dbcou-bq-2-application-notes-and-protocols)

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